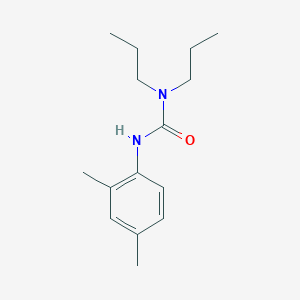
1,1-Dipropyl-3-(2,4-xylyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dipropyl-3-(2,4-xylyl)urea is an organic compound with the molecular formula C15H24N2O and a molecular weight of 248.371 g/mol It is a member of the urea family, characterized by the presence of a urea functional group (NH-CO-NH) attached to a 2,4-xylyl group and two propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dipropyl-3-(2,4-xylyl)urea typically involves the nucleophilic addition of amines to isocyanates. One practical method is the reaction of 2,4-dimethylphenyl isocyanate with dipropylamine in the presence of a suitable solvent under controlled temperature conditions . The reaction can be represented as follows:
2,4-Dimethylphenyl isocyanate+Dipropylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors, precise temperature control, and purification steps such as recrystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dipropyl-3-(2,4-xylyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The urea group can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1,1-Dipropyl-3-(2,4-xylyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-Dipropyl-3-(2,4-xylyl)urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diisopropyl-3-(2,4-xylyl)urea: Similar structure but with isopropyl groups instead of propyl groups.
1,1-Dipropyl-3-(3,4-xylyl)urea: Similar structure but with a different position of the methyl groups on the phenyl ring.
1,1-Dipropyl-3-(2,3-xylyl)urea: Another positional isomer with different methyl group positions.
Uniqueness
1,1-Dipropyl-3-(2,4-xylyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of propyl groups and the 2,4-xylyl moiety can lead to distinct interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
122020-26-2 |
|---|---|
Fórmula molecular |
C15H24N2O |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
3-(2,4-dimethylphenyl)-1,1-dipropylurea |
InChI |
InChI=1S/C15H24N2O/c1-5-9-17(10-6-2)15(18)16-14-8-7-12(3)11-13(14)4/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18) |
Clave InChI |
MRQMPEAFTOYAQN-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)NC1=C(C=C(C=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


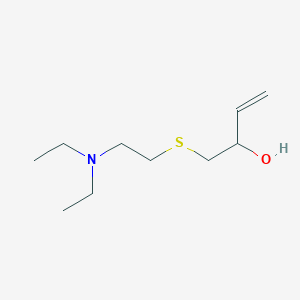
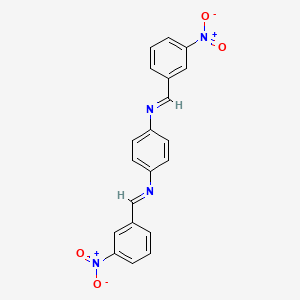
![5-Phenyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11955809.png)

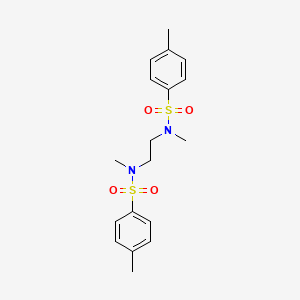
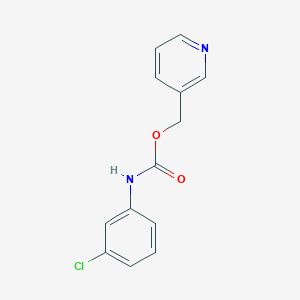


![1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B11955860.png)
![(1E)-1-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11955861.png)
![4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11955864.png)

![3-(Diethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955880.png)

